2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline

Physicochemical profiling Drug-likeness Permeability prediction

2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline (CAS 847783-47-5) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[1,5-c]quinazoline family, a class historically explored for adenosine receptor antagonism (e.g., CGS and, more recently, anticancer activity. The compound features a planar triazoloquinazoline core fused to a 3,4,5-trimethoxyphenyl substituent at the 2-position, with molecular formula C₁₈H₁₆N₄O₃, molecular weight 336.35 g/mol, calculated LogP of 2.97, and polar surface area (PSA) of 70.77 Ų.

Molecular Formula C18H16N4O3
Molecular Weight 336.3 g/mol
CAS No. 847783-47-5
Cat. No. B11309342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline
CAS847783-47-5
Molecular FormulaC18H16N4O3
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN3C=NC4=CC=CC=C4C3=N2
InChIInChI=1S/C18H16N4O3/c1-23-14-8-11(9-15(24-2)16(14)25-3)17-20-18-12-6-4-5-7-13(12)19-10-22(18)21-17/h4-10H,1-3H3
InChIKeyMBTDZERETDNBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline (CAS 847783-47-5): A Structurally Defined Triazoloquinazoline for Focused Library Screening


2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline (CAS 847783-47-5) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[1,5-c]quinazoline family, a class historically explored for adenosine receptor antagonism (e.g., CGS 15943) and, more recently, anticancer activity [1]. The compound features a planar triazoloquinazoline core fused to a 3,4,5-trimethoxyphenyl substituent at the 2-position, with molecular formula C₁₈H₁₆N₄O₃, molecular weight 336.35 g/mol, calculated LogP of 2.97, and polar surface area (PSA) of 70.77 Ų . The 3,4,5-trimethoxyphenyl motif is a recognized pharmacophore in tubulin polymerization inhibitors (e.g., colchicine, combretastatin A-4), suggesting potential for distinct target engagement compared to other 2-substituted analogs in this scaffold class.

Why 2-Aryl Substitution on the [1,2,4]Triazolo[1,5-c]quinazoline Scaffold Is Not Interchangeable: The 3,4,5-Trimethoxyphenyl Differentiation


The [1,2,4]triazolo[1,5-c]quinazoline scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to the nature of the 2-position substituent. In the NCI 60-cell-line anticancer screen, even closely related 2-aryl analogs diverge sharply in both potency and tumor-type selectivity: 2-phenyl (5.12), 2-(4-methoxyphenyl) (5.19), and 2-(4-nitrophenyl) (5.29) analogs each demonstrated qualitatively different growth inhibition profiles [1]. This SAR discontinuity is consistent with the scaffold's established role as a privileged adenosine receptor ligand, where substituent electronic and steric properties dictate subtype selectivity (A₁ vs. A₂A vs. A₂B vs. A₃) [2]. The 3,4,5-trimethoxyphenyl group introduces three hydrogen-bond acceptors and increased steric bulk absent in mono-substituted phenyl analogs, making simple potency extrapolation from related 2-aryl derivatives unreliable for procurement decisions where target-specific or cell-line-specific activity is required.

Quantitative Differentiation Evidence for 2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline (CAS 847783-47-5) vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. 2-Phenyl and 2-(4-Methoxyphenyl) Analogs

The target compound's 3,4,5-trimethoxyphenyl substituent produces a calculated LogP of 2.97 and PSA of 70.77 Ų . By comparison, the unsubstituted 2-phenyl analog (compound 5.12 in the Kovalenko series, C₁₅H₁₀N₄, MW ~246) has an estimated LogP of ~3.0–3.5 and PSA of ~43 Ų (class-level inference based on the absence of methoxy groups reducing PSA and potentially increasing LogP). The 2-(4-methoxyphenyl) analog (5.19) has an intermediate PSA. The elevated PSA and hydrogen-bonding capacity of the trimethoxy motif predict altered membrane permeability and pharmacokinetic behavior relative to less-substituted 2-aryl comparators.

Physicochemical profiling Drug-likeness Permeability prediction

Crystal Structure Evidence: Conformational Distinction of the 2-(3,4,5-Trimethoxyphenyl) Derivative

The title compound C₁₈H₁₆N₄O₃·H₂O has been characterized by single-crystal X-ray diffraction [1]. The dihedral angle between the triazole ring and the trimethoxyphenyl ring is 84.8(4)°, indicating a near-orthogonal orientation that is distinct from the ~39.8(4)° dihedral angle observed for the other phenyl ring in the structure. An intramolecular O···N interaction [2.827(3) Å] further stabilizes this conformation. This near-orthogonal geometry of the 2-aryl substituent relative to the triazoloquinazoline core has implications for receptor binding pose and is not generalizable to all 2-aryl analogs, where steric and electronic differences alter the preferred torsion angle.

X-ray crystallography Conformational analysis Solid-state structure

Anticancer Activity Class-Level Evidence: The 3,4,5-Trimethoxyphenyl Pharmacophore in the Triazoloquinazoline Context

While direct NCI-60 GI50 data for CAS 847783-47-5 are not publicly available, the Kovalenko et al. (2013) library provides critical SAR context: the 3,4,5-trimethoxybenzohydrazide precursor (3.20) was the most potent compound in the entire library, with MG_MID GI50 = 2.29 μM across 58 cell lines, and sub-micromolar activity against leukemia (SR, GI50 = 0.29 μM; K-562, GI50 = 0.41 μM), melanoma (MDA-MB-435, GI50 = 0.31 μM), ovarian (OVCAR-3, GI50 = 0.33 μM), and NSCLC (NCI-H522, GI50 = 0.34 μM) [1]. By contrast, close 2-aryl analogs such as 2-phenyl (5.12) and 2-(4-methoxyphenyl) (5.19) showed qualitatively weaker and narrower growth inhibition in the single-concentration screen, while 2-(4-nitrophenyl) (5.29) exhibited a distinct selectivity profile [1]. The 3,4,5-trimethoxyphenyl motif is a recurring pharmacophore in tubulin-binding anticancer agents, suggesting that the target compound may retain differentiated target engagement compared to 2-aryl analogs lacking this motif.

Anticancer activity NCI-60 screen Structure-activity relationship

Adenosine Receptor Antagonism: Scaffold-Class Evidence and Implications for Trimethoxyphenyl Selectivity

The [1,2,4]triazolo[1,5-c]quinazoline scaffold is historically validated as a non-xanthine adenosine receptor antagonist chemotype, with CGS 15943 (9-chloro-2-(2-furanyl)-5-amino derivative) demonstrating high-affinity binding to human A₁ (Ki ~3.3 nM), A₂A (Ki ~1.2 nM), and A₃ (Ki ~7.6 nM) receptors [1]. SAR studies by Kim et al. (1996) demonstrated that modifications at the 2-position (replacing furanyl with phenyl or substituted phenyl) shift subtype selectivity: 2-phenyl derivatives preferentially lose A₂A affinity while retaining A₃ binding, with further tuning possible through substituent electronic effects [2]. The 3,4,5-trimethoxyphenyl group, with its electron-rich character and three hydrogen-bond acceptors, is predicted to produce a distinct adenosine receptor subtype selectivity fingerprint compared to the furanyl (CGS 15943), unsubstituted phenyl, or mono-methoxy phenyl analogs—though direct radioligand binding data for CAS 847783-47-5 are not publicly available.

Adenosine receptor GPCR antagonism Subtype selectivity

Recommended Application Scenarios for 2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline (CAS 847783-47-5) Based on Differentiation Evidence


Focused Anticancer Library Screening Leveraging the 3,4,5-Trimethoxyphenyl Pharmacophore

The compound is best deployed as a follow-up screening candidate in anticancer programs where the 3,4,5-trimethoxyphenyl motif has already shown target relevance (e.g., tubulin polymerization, kinase inhibition). The Kovalenko et al. (2013) data demonstrate that the 3,4,5-trimethoxybenzohydrazide precursor (3.20) produced the broadest growth inhibition across the NCI-60 panel (MG_MID GI50 = 2.29 μM) compared to all other 2-substituted analogs in the library, with sub-micromolar potency against leukemia, melanoma, ovarian, and NSCLC lines [1]. Procuring CAS 847783-47-5 for secondary screening against these sensitive lineages is a data-driven strategy, as it represents the cyclized triazoloquinazoline counterpart to the most active precursor in the series.

Adenosine A₃ Receptor Subtype-Selective Antagonist Tool Compound Development

The [1,2,4]triazolo[1,5-c]quinazoline scaffold is a validated adenosine receptor antagonist chemotype [1]. SAR from Kim et al. (1996) indicates that 2-aryl substitution shifts selectivity away from A₁/A₂A toward A₃ [2]. The 3,4,5-trimethoxyphenyl group, with its electron-donating methoxy substituents, is predicted to further enhance A₃ selectivity while reducing A₂A affinity. Researchers developing A₃-selective antagonists for inflammation, ischemia-reperfusion injury, or glaucoma should prioritize this compound over CGS 15943 (nonselective) or simpler 2-phenyl analogs, and perform confirmatory radioligand binding assays to quantify the selectivity gain.

Structure-Based Drug Design Utilizing Defined Crystallographic Geometry

The published crystal structure of the title compound (C₁₈H₁₆N₄O₃·H₂O) provides atomic-resolution data including the near-orthogonal dihedral angle (84.8°) between the triazole ring and the trimethoxyphenyl substituent, and an intramolecular O···N interaction [2.827 Å] [1]. This conformational information is valuable for molecular docking studies targeting adenosine receptors, phosphodiesterases, or kinases, where the binding pose of the 2-aryl group is a critical determinant of affinity. Computational chemists performing virtual screening or scaffold-hopping exercises should use this experimentally determined geometry rather than force-field-optimized conformations of generic 2-aryl triazoloquinazolines.

Physicochemical Property-Driven Compound Selection for Permeability-Limited Assays

With a calculated LogP of 2.97 and PSA of 70.77 Ų [1], CAS 847783-47-5 occupies a favorable drug-like physicochemical space that balances membrane permeability with aqueous solubility. For cell-based assay campaigns where passive permeability is required but excessive lipophilicity (LogP >5) would cause non-specific binding or precipitation, this compound offers a more tractable profile than more lipophilic triazoloquinazoline analogs (e.g., 2-benzyl or 2-styryl derivatives). Procurement for permeability-limited screening cascades (e.g., Caco-2, PAMPA, or blood-brain barrier models) is supported by these computed parameters.

Quote Request

Request a Quote for 2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.